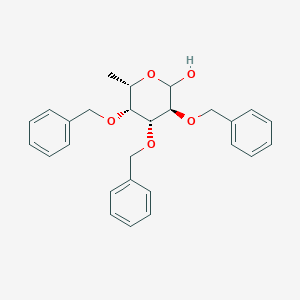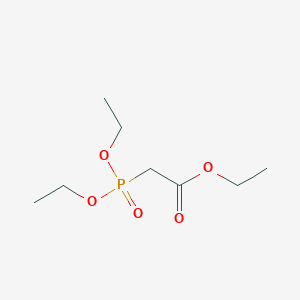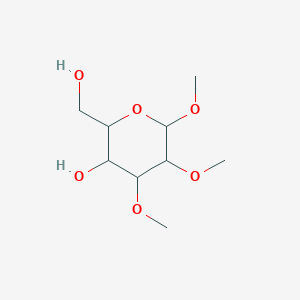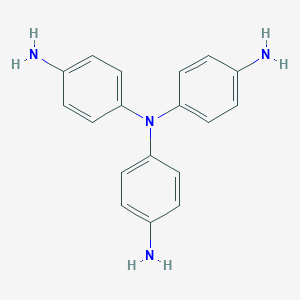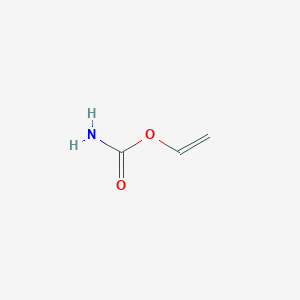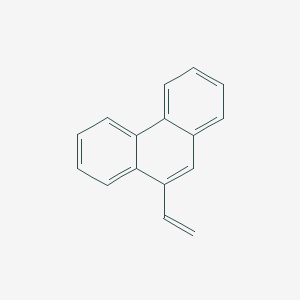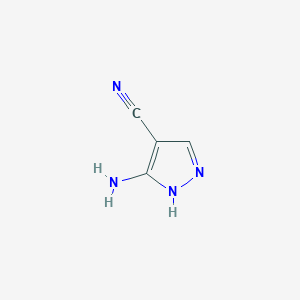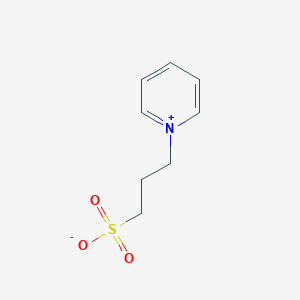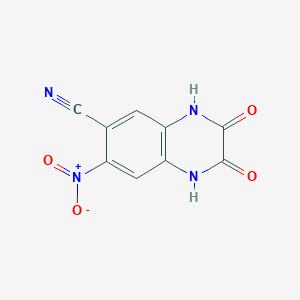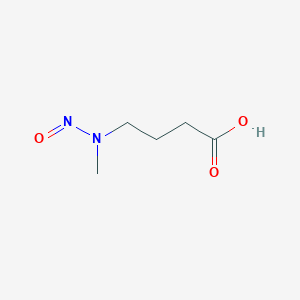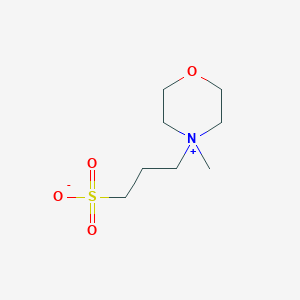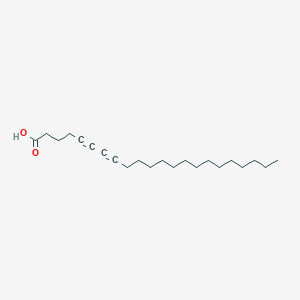
5,7-Docosadiynoic acid
Overview
Description
5,7-Docosadiynoic acid is a unique compound characterized by its long carbon chain and the presence of two triple bonds at positions 5 and 7. This compound is part of the diacetylenic fatty acids family and is known for its interesting chemical and physical properties, particularly its ability to undergo polymerization and exhibit fluorescence.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,7-Docosadiynoic acid can be synthesized through various methods. One common approach involves the polymerization of diacetylenic monomers under photo-irradiation, free radical induction, or plasma treatment. The polymerization process typically requires UV light (254 nm) at room temperature, without the need for a catalyst or initiator, resulting in no by-products .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced polymerization techniques to ensure high purity and yield. The process may include head group modification to endow the polymer backbone with specific functions .
Chemical Reactions Analysis
Types of Reactions: 5,7-Docosadiynoic acid undergoes several types of chemical reactions, including:
Polymerization: This compound can polymerize to form polydiacetylene, which exhibits unique chromatic and fluorescent properties.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions:
Polymerization: UV light (254 nm) is commonly used for the polymerization of this compound.
Oxidation and Reduction:
Major Products:
Polydiacetylene: The primary product formed from the polymerization of this compound.
Scientific Research Applications
5,7-Docosadiynoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which 5,7-docosadiynoic acid exerts its effects is primarily through its ability to polymerize and form polydiacetylene. This polymerization process involves the alignment of diacetylenic monomers and their subsequent reaction under UV light to form a conjugated polymer with unique optical properties . The molecular targets and pathways involved in this process are related to the structural arrangement and electronic interactions of the monomers.
Comparison with Similar Compounds
- 10,12-Pentacosadiynoic acid
- 10,12-Tricosadiynoic acid
- 5,7-Tetracosadiynoic acid
Comparison: 5,7-Docosadiynoic acid is unique due to its specific polymerization properties and the resulting polydiacetylene’s chromatic and fluorescent behavior. While other diacetylenic acids like 10,12-pentacosadiynoic acid and 10,12-tricosadiynoic acid also undergo polymerization, this compound is particularly noted for its use in creating highly sensitive and selective sensors .
Properties
IUPAC Name |
docosa-5,7-diynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-14,19-21H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCYROIQAAHHIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC#CC#CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407829 | |
| Record name | 5,7-DOCOSADIYNOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178560-65-1 | |
| Record name | 5,7-DOCOSADIYNOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![s-Triazolo[3,4-a]phthalazine](/img/structure/B13923.png)
